REACTION_CXSMILES
|
NC1N=CN=C2N(CC3CN(C(OC(C)(C)C)=O)C3)N=[C:10]([C:11]3[CH:16]=CC(OC4C=CC=CC=4)=C[C:12]=3F)C=12.[C:37]([OH:43])([C:39](F)(F)F)=[O:38].[NH:44]1CC(CN2C3=NC=NC(N)=C3C(C3C=CC(OC4C=CC=CC=4)=CC=3F)=N2)[CH2:45]1>C(Cl)Cl>[C:45]([C:39](=[CH:10][CH:11]([CH3:16])[CH3:12])[C:37]([OH:43])=[O:38])#[N:44]
|
Name
|
1-(azetidin-3-ylmethyl)-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-4-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC(C1)CN1N=C(C=2C1=NC=NC2N)C2=C(C=C(C=C2)OC2=CC=CC=C2)F
|
Name
|
tert-Butyl 3-[[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]azetidine-1-carboxylate
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=NC=N1)N(N=C2C2=C(C=C(C=C2)OC2=CC=CC=C2)F)CC2CN(C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CUSTOM
|
Details
|
reaction by TLC and LC-MS
|
Type
|
CUSTOM
|
Details
|
After two hours the solvent was removed
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
to the residue was added water
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with by EtOAc
|
Type
|
WASH
|
Details
|
the combined organic layer washed with 2N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic layer washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)O)=CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.35 mmol | |
AMOUNT: MASS | 48.12 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |